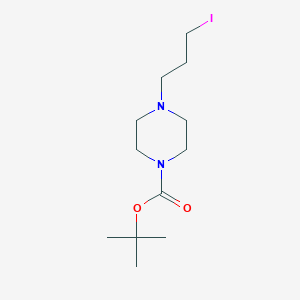
Tert-butyl 4-(3-iodopropyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(3-iodopropyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C12H23IN2O2 and a molecular weight of 354.23 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a 3-iodopropyl chain. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-iodopropyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate. This intermediate is then reacted with 3-iodopropyl bromide under basic conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodopropyl group.
Oxidation and Reduction: The piperazine ring can be subjected to oxidation or reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, DMF (Dimethylformamide) as solvent.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Azido Derivatives: Formed from nucleophilic substitution with sodium azide.
Cyano Derivatives: Formed from nucleophilic substitution with potassium cyanide.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a building block for the preparation of various piperazine derivatives .
Biology and Medicine:
- Investigated for potential use in drug discovery and development due to its piperazine moiety, which is common in many pharmaceuticals .
- Studied for its potential biological activities, including antimicrobial and anticancer properties .
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Employed in the synthesis of compounds for pharmaceutical testing and research .
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-iodopropyl)piperazine-1-carboxylate is not well-documented. the piperazine ring is known to interact with various biological targets, including receptors and enzymes. The iodopropyl group may facilitate binding to specific molecular targets, enhancing the compound’s biological activity .
Comparison with Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Comparison:
- Tert-butyl 4-(3-iodopropyl)piperazine-1-carboxylate is unique due to the presence of the iodopropyl group, which imparts distinct reactivity and potential biological activity .
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate differ in their substituents, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C12H23IN2O2 |
|---|---|
Molecular Weight |
354.23 g/mol |
IUPAC Name |
tert-butyl 4-(3-iodopropyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H23IN2O2/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-4-5-13/h4-10H2,1-3H3 |
InChI Key |
KJLVKGQGGZRWBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















